

Gomesin: A Technical Guide to its Primary Sequence and Structure

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomesin is a potent, 18-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana.[1][2][3] Its broad-spectrum activity against bacteria, fungi, protozoa, and cancer cells has made it a subject of significant interest in drug development.[3][4] This technical guide provides an in-depth overview of the primary sequence and three-dimensional structure of **Gomesin**, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

Primary Sequence and Physicochemical Properties

Gomesin is a highly cationic peptide characterized by a unique primary sequence and post-translational modifications.[1][5] The N-terminus is blocked by a pyroglutamic acid (Z) residue, and the C-terminus is amidated (-NH2).[1][6] These modifications contribute to its stability by protecting against enzymatic degradation.[3] The peptide contains four cysteine residues that form two crucial disulfide bonds.[1][7]

The primary sequence of **Gomesin** is: Z-Cys-Arg-Arg-Leu-Cys-Tyr-Lys-Gln-Arg-Cys-Val-Thr-Tyr-Cys-Arg-Gly-Arg-NH₂[1][6]

A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Number of Residues	18	[1][5]
Molecular Weight	2270.4 Da	[1][6]
Net Charge (pH 7.4)	+7	[8]
N-terminus	Pyroglutamic acid (Z)	[1][6]
C-terminus	Arginine-amide	[1][6]
Disulfide Bonds	2 (Cys2-Cys15, Cys6-Cys11)	[7]

Table 1: Physicochemical Properties of **Gomesin**.

Three-Dimensional Structure

The solution structure of **Gomesin** has been elucidated using two-dimensional proton nuclear magnetic resonance (2D 1 H-NMR) spectroscopy and restrained molecular dynamics calculations.[5][7] The global fold of **Gomesin** consists of a well-defined two-stranded antiparallel β -sheet connected by a non-canonical β -turn.[1][5] This conformation is often described as a β -hairpin-like structure.[2][7][9]

The structure is stabilized by:

- Two disulfide bonds: These covalent linkages connect the two β-strands in a parallel arrangement (Cys2 to Cys15 and Cys6 to Cys11).[2][7]
- Six inter-strand hydrogen bonds: These further reinforce the antiparallel β-sheet.[1][2]

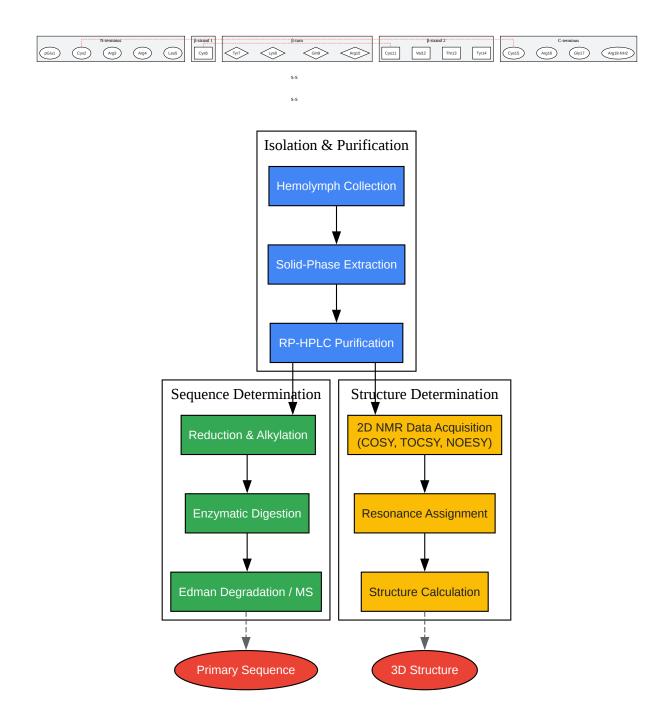
This rigid and stable structure is essential for its biological activity.[8] The distribution of hydrophobic and hydrophilic residues gives **Gomesin** an amphipathic character, which is crucial for its interaction with microbial and cancer cell membranes.[5][6] One face of the β -sheet is predominantly hydrophobic, while the other face, along with the N- and C-termini and the β -turn, is hydrophilic.[5]



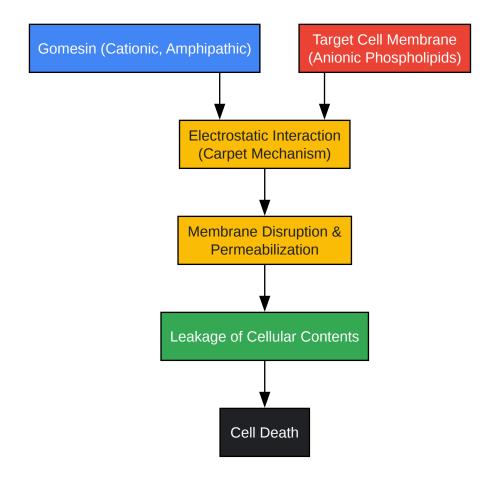
Structural Feature	Description	Reference
Global Fold	Two-stranded antiparallel β-sheet connected by a non-canonical β-turn	[1][5]
Secondary Structure	β-hairpin-like structure	[2][7]
Disulfide Bond 1	Cys2 - Cys15	[7]
Disulfide Bond 2	Cys6 - Cys11	[7]
Cysα-Cysα Distance (Cys2- Cys15)	0.37 ± 0.10 nm	[6]
Cysα-Cysα Distance (Cys6- Cys11)	0.38 ± 0.10 nm	[6]
Stabilizing Interactions	2 disulfide bonds, 6 inter- strand hydrogen bonds	[1][2]

Table 2: Structural Characteristics of Gomesin.









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